molecular formula C16H19BO2S B3028989 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 459409-74-6

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B3028989
CAS RN: 459409-74-6
M. Wt: 286.2
InChI Key: BOTJOCNWKJVWRR-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and materials science. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential applications in organic synthesis and materials science .

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves the use of rhodium-catalyzed hydroboration or other boron reagents. For instance, the compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, which was optimized using a continuous-flow and distillation process to address issues related to equilibration and protonolysis .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetracoordinated boron atom. The crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, shows that the boron atom is part of a heterocyclic 5-ring, which is connected to an aromatic 6-ring and another 5-ring, forming a trioxoammoniumborate structure . Single-crystal X-ray diffraction studies are commonly used to determine these structures, as seen in the papers provided .

Chemical Reactions Analysis

Dioxaborolane compounds are often used as intermediates in organic synthesis. The papers do not provide specific reactions for the compound , but they do suggest that similar dioxaborolane derivatives can be used as reagents in various organic transformations. For example, the propargylation reagent mentioned in one of the papers is a general reagent for introducing propargyl groups into other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can be inferred from their molecular structure and the substituents present on the boron atom. The papers provided do not detail the specific properties of this compound, but they do describe the properties of similar compounds. For instance, the crystal structure and density functional theory (DFT) studies help in understanding the electronic structure and potential reactivity of these compounds . The physical properties such as solubility, melting point, and boiling point are likely to be influenced by the substituents attached to the boron atom and the overall molecular geometry.

Scientific Research Applications

Synthesis and Structural Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and studied for their molecular structures. These compounds are obtained through substitution reactions and characterized using spectroscopic methods like FTIR, NMR, and mass spectrometry. Crystal structures are determined by X-ray diffraction and compared with molecular structures optimized by Density Functional Theory (DFT), revealing consistency between theoretical and experimental results (Huang et al., 2021).

Application in Inhibitory Activity Studies

Some derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, like 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have been synthesized and tested for their inhibitory activity against serine proteases, including thrombin. These compounds exhibit specific interaction behaviors in both solid state and in solution (Spencer et al., 2002).

Development of Boron-Containing Compounds

A range of boron-containing compounds, such as boronate-substituted stilbenes, has been synthesized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. These compounds are explored for various applications, including the synthesis of boron-capped polyenes for potential use in LCD technology and as intermediates for biologically active compounds (Das et al., 2015).

Electrochemical Properties and Reactions

The electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been studied. These studies reveal insights into the oxidation potentials and anodic substitution reactions of these compounds, contributing to the understanding of their chemical behavior (Tanigawa et al., 2016).

Exploration in Material Science

The derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in the development of new materials, such as in the synthesis of electron transport materials and in the preparation of novel electrochromic polymers. These applications demonstrate the versatility of these compounds in material science and electronics (Xiangdong et al., 2017; Beaupré et al., 2006).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(20-14)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJOCNWKJVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671334
Record name 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

459409-74-6
Record name 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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